

# GSK1838705A: A Promising Strategy to Overcome Crizotinib Resistance in ALK-Positive Malignancies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GSK1838705A**

Cat. No.: **B1684688**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **GSK1838705A** and crizotinib, with a focus on the efficacy of **GSK1838705A** in overcoming acquired resistance to crizotinib in anaplastic lymphoma kinase (ALK)-positive cancers. The information presented is supported by experimental data from preclinical studies.

## Introduction to Crizotinib and Acquired Resistance

Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) that targets ALK, as well as c-Met and ROS1.[1][2] It has demonstrated significant clinical efficacy in patients with ALK-rearranged non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[3][4][5] However, the majority of patients eventually develop resistance to crizotinib, typically within one to two years of treatment.[3][6]

Mechanisms of acquired resistance to crizotinib are diverse and include:

- Secondary mutations in the ALK kinase domain: These mutations, such as the gatekeeper mutation L1196M and others like G1269A, C1156Y, and G1202R, can interfere with crizotinib binding.[7][8][9][10][11]
- ALK gene amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of crizotinib.[7][12]

- Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of ALK. A key pathway implicated in crizotinib resistance is the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[3][13]

## GSK1838705A: A Dual Inhibitor of ALK and IGF-1R

**GSK1838705A** is a potent small molecule inhibitor that targets not only ALK but also the IGF-1R and the insulin receptor (IR).[6][10][13][14] This dual inhibitory activity provides a rational approach to overcoming crizotinib resistance, particularly when it is driven by the activation of the IGF-1R bypass pathway.

## Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the inhibitory activity of **GSK1838705A** and crizotinib.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase       | GSK1838705A IC50 (nM) | Crizotinib Ki (nM) | Reference   |
|--------------|-----------------------|--------------------|-------------|
| ALK          | 0.5                   | 0.7 (Wild-Type)    | [6][13][14] |
| ALK (L1196M) | Not Available         | 8.2                | [7]         |
| IGF-1R       | 2.0                   | Not Applicable     | [6][13][14] |
| IR           | 1.6                   | Not Applicable     | [6][13][14] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line                                            | Cancer Type | Crizotinib IC50<br>( $\mu$ M)        | GSK1838705A<br>EC50 (nM)             | Reference |
|------------------------------------------------------|-------------|--------------------------------------|--------------------------------------|-----------|
| H3122<br>(Crizotinib-sensitive)                      | NSCLC       | Sensitive (exact value not provided) | Not Available                        | [12]      |
| H3122 CR1<br>(Crizotinib-resistant, L1196M mutation) | NSCLC       | > 1                                  | Not Available                        | [12]      |
| Karpas-299<br>(Crizotinib-sensitive)                 | ALCL        | Not Available                        | 24-88                                | [13]      |
| SR-786<br>(Crizotinib-sensitive)                     | ALCL        | Not Available                        | 24-88                                | [13]      |
| Karpas299-R<br>(Crizotinib-resistant)                | ALCL        | Resistant (exact value not provided) | Effective (exact value not provided) | [3]       |
| SR786-R<br>(Crizotinib-resistant)                    | ALCL        | Resistant (exact value not provided) | Effective (exact value not provided) | [3]       |

Note: Direct head-to-head IC50 comparisons of **GSK1838705A** and crizotinib in the same panel of crizotinib-resistant cell lines are not readily available in the public domain based on the conducted searches. The available data indicates **GSK1838705A** is effective in crizotinib-resistant models, but precise comparative IC50 values are needed for a complete quantitative comparison.

## Signaling Pathways and Mechanism of Action

**GSK1838705A** overcomes crizotinib resistance by simultaneously inhibiting both the primary oncogenic driver (ALK) and a key resistance pathway (IGF-1R).



[Click to download full resolution via product page](#)

Caption: Crizotinib action and mechanisms of resistance.



[Click to download full resolution via product page](#)

Caption: Dual inhibitory mechanism of **GSK1838705A**.

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) procedures.[\[9\]](#)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GSK1838705A** and crizotinib in sensitive and resistant cell lines.

### Materials:

- Crizotinib-sensitive and -resistant cancer cell lines
- Complete cell culture medium
- 96-well cell culture plates
- **GSK1838705A** and Crizotinib stock solutions (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of **GSK1838705A** and crizotinib in complete medium.
- Add 10  $\mu$ L of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 72 hours at 37°C.
- Add 10  $\mu$ L of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using a four-parameter logistic curve fit.



[Click to download full resolution via product page](#)

Caption: Workflow for the Cell Viability (CCK-8) Assay.

## Western Blotting for Phosphorylated Proteins

This protocol is based on standard Western blotting procedures for detecting phosphorylated proteins.[\[1\]](#)[\[3\]](#)

Objective: To assess the effect of **GSK1838705A** and crizotinib on the phosphorylation of ALK, IGF-1R, and downstream signaling proteins.

Materials:

- Crizotinib-sensitive and -resistant cancer cell lines
- **GSK1838705A** and Crizotinib
- Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., p-ALK, ALK, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK,  $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **GSK1838705A** or crizotinib at various concentrations for a specified time.
- Wash cells with ice-cold PBS and lyse them in lysis buffer.

- Determine the protein concentration of the lysates.
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add chemiluminescent substrate and capture the signal using an imaging system.
- Quantify band intensities and normalize to a loading control (e.g.,  $\beta$ -actin).



[Click to download full resolution via product page](#)

Caption: Workflow for Western Blotting.

## In Vivo Xenograft Model

This protocol outlines a general procedure for establishing and evaluating drug efficacy in a mouse xenograft model.[15][16]

Objective: To assess the in vivo anti-tumor efficacy of **GSK1838705A** in crizotinib-resistant tumors.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Crizotinib-resistant cancer cell line
- Matrigel (optional)
- **GSK1838705A** and crizotinib formulations for in vivo administration
- Calipers

#### Procedure:

- Subcutaneously inject crizotinib-resistant cells (e.g.,  $5 \times 10^6$  cells in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length  $\times$  width $^2$ )/2).
- When tumors reach a palpable size (e.g., 100-200 mm $^3$ ), randomize mice into treatment groups (e.g., vehicle control, crizotinib, **GSK1838705A**).
- Administer the drugs to the mice according to the planned dosing schedule and route (e.g., oral gavage).
- Monitor tumor volume and body weight regularly throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

## Conclusion

**GSK1838705A** demonstrates a promising preclinical profile for overcoming crizotinib resistance in ALK-positive cancers. Its dual inhibition of ALK and the IGF-1R signaling pathway provides a mechanistic advantage over single-target ALK inhibitors in tumors that have developed resistance through the activation of this bypass track. Further clinical investigation is warranted to validate these findings in patients with crizotinib-resistant ALK-positive malignancies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [repositori.upf.edu](http://repositori.upf.edu) [repositori.upf.edu]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Efficacy and safety of crizotinib in ALK-positive systemic anaplastic large-cell lymphoma in children, adolescents, and adult patients: results of the French AcSé-crizotinib trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ALK With Crizotinib in Pediatric Anaplastic Large Cell Lymphoma and Inflammatory Myofibroblastic Tumor: A Children's Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [apexbt.com](http://apexbt.com) [apexbt.com]
- 7. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 10. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Investigation and Experimental Validation of Crizotinib Resistance Conferred by C1156Y Mutant Anaplastic Lymphoma Kinase - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK1838705A | IGF-1R | S6 Kinase | ALK | JNK | TargetMol [targetmol.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crizotinib attenuates cancer metastasis by inhibiting TGF $\beta$  signaling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]

• To cite this document: BenchChem. [GSK1838705A: A Promising Strategy to Overcome Crizotinib Resistance in ALK-Positive Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684688#gsk1838705a-overcoming-crizotinib-resistance>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)